Cas no 16424-04-7 (6-isothiocyanatohexanoic acid)

6-isothiocyanatohexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-isothiocyanatohexanoic acid
- HPOLGIXOQGDPRI-UHFFFAOYSA-N
- 16424-04-7
- EN300-144341
- SCHEMBL3117317
-
- Inchi: InChI=1S/C7H11NO2S/c9-7(10)4-2-1-3-5-8-6-11/h1-5H2,(H,9,10)
- InChI Key: HPOLGIXOQGDPRI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 173.05104977Da
- Monoisotopic Mass: 173.05104977Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.8Ų
- XLogP3: 2.2
6-isothiocyanatohexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-144341-5.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 5.0g |
$2110.0 | 2023-02-15 | ||
Enamine | EN300-144341-1.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-144341-10.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 10.0g |
$3130.0 | 2023-02-15 | ||
Enamine | EN300-144341-500mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-144341-5000mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-144341-0.25g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.25g |
$670.0 | 2023-02-15 | ||
Enamine | EN300-144341-0.5g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.5g |
$699.0 | 2023-02-15 | ||
Enamine | EN300-144341-2.5g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 2.5g |
$1428.0 | 2023-02-15 | ||
Enamine | EN300-144341-0.1g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.1g |
$640.0 | 2023-02-15 | ||
Enamine | EN300-144341-50mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 50mg |
$612.0 | 2023-09-29 |
6-isothiocyanatohexanoic acid Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on 6-isothiocyanatohexanoic acid
Recent Advances in the Application of 6-Isothiocyanatohexanoic Acid (CAS: 16424-04-7) in Chemical Biology and Pharmaceutical Research
6-Isothiocyanatohexanoic acid (CAS: 16424-04-7) is a bifunctional compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug conjugation, protein modification, and bioconjugation strategies. This research briefing provides an overview of the latest advancements and applications of this compound, highlighting its role in innovative therapeutic and diagnostic approaches.
Recent studies have demonstrated the utility of 6-isothiocyanatohexanoic acid as a linker molecule in antibody-drug conjugates (ADCs). The isothiocyanate group enables selective conjugation to primary amines, while the carboxylic acid moiety allows for further functionalization. A 2023 study published in Bioconjugate Chemistry showcased its application in developing stable ADCs with improved pharmacokinetic properties, leveraging the compound's ability to form thiourea bonds with lysine residues on antibodies.
In the field of targeted drug delivery, researchers have explored 6-isothiocyanatohexanoic acid as a key component in nanoparticle functionalization. A recent Journal of Controlled Release publication (2024) detailed its use in creating pH-responsive drug delivery systems, where the compound served as a bridge between targeting ligands and polymeric nanoparticles, demonstrating enhanced tumor-specific accumulation in preclinical models.
Proteomics research has benefited from 6-isothiocyanatohexanoic acid's properties as well. A groundbreaking 2023 study in Nature Methods employed this reagent for stable isotope labeling of proteins, enabling more accurate quantitative mass spectrometry analyses. The study reported superior labeling efficiency compared to traditional NHS-ester based approaches, particularly for low-abundance proteins.
The compound's application extends to diagnostic imaging, where it has been utilized as a chelator for radioisotopes. Recent work published in Nuclear Medicine and Biology (2024) demonstrated its effectiveness in 68Ga-labeling of peptides for PET imaging, showing improved in vivo stability and targeting specificity compared to conventional DOTA-based conjugates.
From a synthetic chemistry perspective, novel derivatives of 6-isothiocyanatohexanoic acid have been developed to expand its utility. A 2024 Organic & Biomolecular Chemistry paper described a series of water-soluble variants with modified spacer lengths, offering tunable reactivity profiles for diverse biological applications while maintaining the compound's essential characteristics.
Despite these advancements, challenges remain in optimizing the stability and selectivity of conjugates formed with 6-isothiocyanatohexanoic acid. Current research directions focus on developing next-generation derivatives with improved pharmacokinetic properties and reduced off-target effects, as highlighted in a comprehensive review published in Advanced Drug Delivery Reviews (2023).
In conclusion, 6-isothiocyanatohexanoic acid (CAS: 16424-04-7) continues to prove its value as a versatile tool in chemical biology and pharmaceutical research. Its unique combination of reactivity and biocompatibility makes it particularly valuable for developing novel therapeutic and diagnostic agents, with ongoing research expanding its applications and addressing current limitations.
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